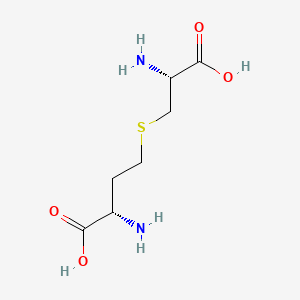
MIPS1780
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MIPS1780 is a novel selective positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.
Wissenschaftliche Forschungsanwendungen
Biomimetic Sensors and Molecular Recognition
Molecularly imprinted polymers (MIPs), including MIPS1780, are used as synthetic receptors in biomimetic sensors. They replicate the selective and sensitive mechanisms found in biological systems, offering high-affinity binding sites for specific analytes. This technology is crucial for detecting biological materials, including molecules, proteins, and bacteria. Recent advancements focus on electrosynthesized MIPs (eMIPs) for sensing biologically relevant materials and increasing selectivity toward analytes (Crapnell et al., 2019).
Environmental Monitoring
MIPs are instrumental in environmental monitoring, especially for detecting pollutants. They offer high selectivity and sensitivity, making them suitable as recognition units in optical sensing platforms to monitor a wide variety of environmental pollutants, including organic compounds and nanoparticles. Technical challenges and solutions related to their practical applications in environmental sensing are explored (Arabi & Chen, 2022).
Food Analysis
In food analysis, this compound and similar MIPs have shown great potential. They are used as sorbents in sample preparation, minimizing complex food matrix effects, and improving recoveries and detection limits. Their inherent molecular recognition abilities make them suitable for biosensing platforms to detect various analytes in food (Ashley et al., 2017).
Protein Detection in Healthcare
This compound can be applied in the healthcare sector for the accurate detection of proteins, which are crucial biomarkers in disease diagnosis. MIP-based sensor platforms, known as 'plastic antibodies,' are designed for high-affinity binding and specificity for protein recognition. This technology is advancing rapidly, contributing significantly to healthcare diagnostics (Akgönüllü et al., 2023).
Pollution Control
MIPs, including this compound, are effective in selectively determining environmental pollutants. Their ability to mimic molecular recognition processes makes them ideal for applications like liquid chromatography and solid-phase extraction, crucial for analyzing and controlling environmental contaminants (Pichon & Chapuis-Hugon, 2008).
Green Strategies in MIP Development
Green strategies in the development of MIPs, such as this compound, focus on cleaner, more sustainable methods. Utilizing supercritical carbon dioxide, microwave, ionic liquids, and ultrasound technology can improve MIP properties, offering environmentally friendly solutions in their production (Viveiros et al., 2018).
Eigenschaften
Molekularformel |
C27H28N4O3 |
|---|---|
Molekulargewicht |
456.546 |
IUPAC-Name |
3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one |
InChI |
InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3 |
InChI-Schlüssel |
LLWQMJIACVELIS-UHFFFAOYSA-N |
SMILES |
O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MIPS1780; MIPS-1780 MIPS 1780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)


